
Cinnamylamine hydrochloride, (Z)-
Overview
Description
Cinnamylamine hydrochloride, (Z)- is a chemical compound with the molecular formula C9H11N.ClH . It is an aromatic compound derived from l-phenylalanine and is used in the synthesis of biologically active molecules, including drugs and energetic materials .
Synthesis Analysis
The biosynthesis of Cinnamylamine hydrochloride, (Z)- has been achieved using a combinatorial metabolic engineering strategy . The process involves the use of the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum, which has high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine . The carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli were also used for a high conversion rate of cinnamic acid to cinnamaldehyde .Molecular Structure Analysis
The molecular structure of Cinnamylamine hydrochloride, (Z)- is characterized by a molecular formula of C9H11N.ClH . It has a molecular weight of 169.65 .Chemical Reactions Analysis
The biocatalytic synthesis of Cinnamylamine hydrochloride, (Z)- involves the conversion of cinnamaldehyde to cinnamylamine . This process was regulated by the overexpression or knockout of five native global transcription factors (TFs), the overexpression of eight native resistance genes, and optimization of promoters .Physical And Chemical Properties Analysis
Cinnamylamine hydrochloride, (Z)- has a molecular weight of 169.65 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Biosynthesis of Pharmaceuticals
Cinnamylamine hydrochloride is used as a key intermediate in the biosynthesis of various pharmaceutical compounds. The development of environmentally friendly and sustainable methods for its biosynthesis is a significant area of research .
Biocatalytic Synthesis
Cinnamylamine hydrochloride is synthesized through biocatalytic processes, which are being optimized for better yields and efficiency .
Mechanism of Action
Target of Action
Cinnamylamine Hydrochloride, (Z)- is an aromatic compound derived from L-phenylalanine . The primary targets of Cinnamylamine Hydrochloride, (Z)- are the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum and carboxylic acid reductase from Neurospora crassa (ncCAR) . These enzymes play a crucial role in the conversion of cinnamaldehyde to Cinnamylamine Hydrochloride, (Z)- .
Mode of Action
Cinnamylamine Hydrochloride, (Z)- interacts with its targets, Cv-ωTA and ncCAR, to facilitate the conversion of cinnamaldehyde to Cinnamylamine Hydrochloride, (Z)- . Cv-ωTA has been demonstrated to have high enzyme activity in this conversion . The carboxylic acid reductase ncCAR and phosphopantetheinyl transferase (PPTase) from E. coli were screened for a high conversion rate of cinnamic acid to cinnamaldehyde .
Biochemical Pathways
The biochemical pathway of Cinnamylamine Hydrochloride, (Z)- involves the conversion of cinnamic acid to cinnamaldehyde, which is then converted to Cinnamylamine Hydrochloride, (Z)- . This process is regulated by the overexpression or knockout of certain native global transcription factors, the overexpression of native resistance genes, and optimization of promoters .
Pharmacokinetics
coli reached 523.15 mg/L, suggesting that the compound can be efficiently produced and may have good bioavailability .
Result of Action
The result of the action of Cinnamylamine Hydrochloride, (Z)- is the production of an aromatic compound that can be used in the synthesis of biologically active molecules, including drugs, and energetic materials . The highest reported production of Cinnamylamine Hydrochloride, (Z)- by biocatalytic synthesis was 90% (9 mM, 1.2 g/L), and the accumulation of cinnamaldehyde was below 0.9 mM .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cinnamylamine Hydrochloride, (Z)-. For instance, the rate of pyruvate metabolism was accelerated, and the genes related to stress and detoxification were upregulated with the overexpression of resistance gene marA, which reduced the NADPH level in E. coli . This suggests that the metabolic environment can significantly impact the production and efficacy of Cinnamylamine Hydrochloride, (Z)-.
Safety and Hazards
Future Directions
The biosynthesis of Cinnamylamine hydrochloride, (Z)- provides a reference for the biosynthesis of other amine compounds and lays a foundation for the de novo synthesis of cinnamylamine . This entirely biocatalytic procedure provides considerable advantages in terms of environmental and safety impacts over reported chemical methods .
properties
IUPAC Name |
(Z)-3-phenylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H/b7-4-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJVYCBQGSIGEG-ZULQGGHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamylamine hydrochloride, (Z)- | |
CAS RN |
4335-62-0 | |
| Record name | Cinnamylamine hydrochloride, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CINNAMYLAMINE HYDROCHLORIDE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MW51209QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



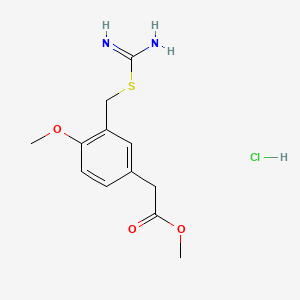
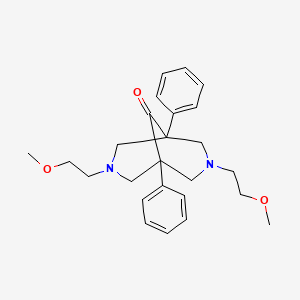
![(Z)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide](/img/structure/B1655783.png)
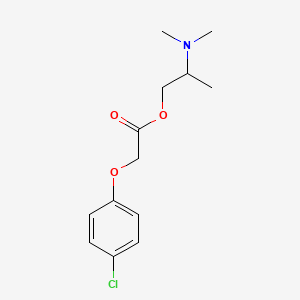
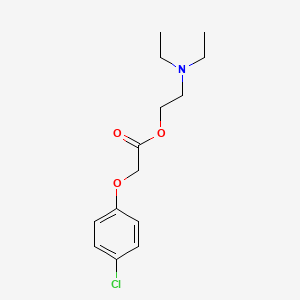
![1,1-Dibenzyl-3-[6-(dibenzylcarbamoylamino)hexyl]urea](/img/structure/B1655786.png)

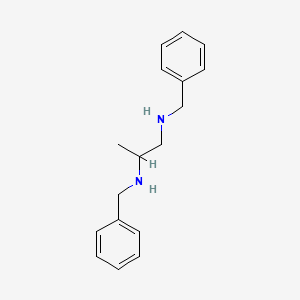

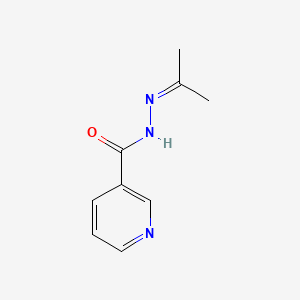
![N-[2-(acetylamino)-3-phenylacryloyl]alanine](/img/structure/B1655797.png)
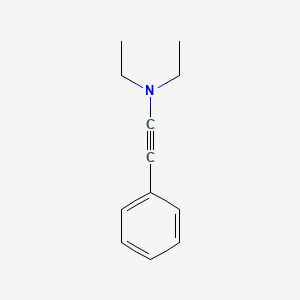
![3-Chloro-1-azabicyclo[2.2.2]octane](/img/structure/B1655800.png)
